Compound Description: This compound features a central pyrazole ring, a thiazole ring, and a triazole ring. The crystal structure reveals a twist in the molecule, with dihedral angles between the rings. The crystal packing is characterized by various intermolecular interactions, including C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions. []
Compound Description: This compound features a pyrazole ring linked to a thiazole ring. The crystal structure has been determined and reveals a monoclinic crystal system with specific lattice parameters. []
Compound Description: This compound features a benzimidazole core linked to an imidazole ring through a propyl chain. The crystal structure reveals that the two imidazole rings are essentially planar and form a dihedral angle of 73.46°. The crystal packing is characterized by C—H⋯O and O—H⋯N hydrogen bonds. []
Compound Description: This compound features an imidazole ring linked to a hydrazinecarboxamide moiety. The crystal structure belongs to the triclinic crystal system. []
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Compound Description: These compounds are potent aromatase inhibitors that share a benzodioxol core linked to an imidazole ring via a methyl group. They are described as having a propeller shape. Computational docking studies show that their potent inhibitory activity is likely due to their molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding. []
Compound Description: This compound features an imidazole ring connected to a pyridine ring and a phenylpropionamide moiety. The imidazole ring shows specific dihedral angles with the other aromatic rings, and the crystal packing is characterized by intermolecular N—H⋯O hydrogen bonding. []
Compound Description: This compound has an imidazole ring connected to a pyridine ring and an acetamide group. The imidazole ring forms a dihedral angle with the 4-fluorophenyl ring, and the pyridine ring is oriented perpendicular to the imidazole system. The crystal packing features a three-dimensional network of intermolecular hydrogen bonds. []
Compound Description: This compound features an imidazole ring linked to a tetrazolopyridine unit. The crystal structure is stabilized by π–π interactions between the imidazole and the tetrazole ring, as well as N—H⋯(N,N) hydrogen bonding and C—H⋯F interactions. []
Compound Description: This compound features an imidazole ring connected to a pyridine ring and a phenylacrylamide moiety. The crystal structure reveals two crystallographically independent molecules linked by intermolecular N—H⋯O hydrogen bonds. The three-dimensional network is stabilized by π–π interactions. []
N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and its derivatives
Compound Description: These compounds are described as inhibitors of Factor Xa. [, ]
Compound Description: This compound, along with BMS-299897, is an orally active γ-secretase inhibitor that significantly reduces Aβ40 in the brain and plasma of APP-YAC mice. []
Compound Description: Along with BMS-289948, this compound is an orally active γ-secretase inhibitor that significantly reduces Aβ40 in the brain and plasma of APP-YAC mice. It also reduces cortical, cerebrospinal fluid (CSF), and plasma Aβ in guinea pigs. []
Compound Description: This pyridinylimidazole-based compound is a potent covalent inhibitor of JNK3, and it serves as a lead compound for the design of novel covalent inhibitors. Modifications to this compound led to the discovery of derivatives with IC50 values in the low double-digit nanomolar range. []
Compound Description: This compound is the most potent covalent JNK3 inhibitor in a series of acrylamido-containing pyridinylimidazole derivatives. It exhibits IC50 values in the low double-digit nanomolar range in a radiometric kinase assay and demonstrates covalent engagement of the target enzyme. []
Compound Description: This compound is part of a series of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogs that exhibit strong antifungal activity against Candida albicans, exceeding the potency of standard antifungal agents. []
Compound Description: This compound is a triazolothiadiazine derivative synthesized through a one-pot multicomponent reaction. It shows significant in vitro anticancer activity against the renal cancer OU-31 cell line. []
Compound Description: This triazolothiadiazine derivative is synthesized via a one-pot multicomponent reaction. It demonstrates significant in vitro anticancer activity against the renal cancer OU-31 cell line. []
Compound Description: This compound is synthesized through a one-pot multicomponent reaction and belongs to the class of triazolothiadiazine derivatives. It exhibits significant in vitro anticancer activity against both the renal cancer OU-31 cell line and the leukemia MOLT-4 cell line. []
Compound Description: This compound is a p38 mitogen-activated protein kinase inhibitor used to study the role of p38 in various cellular processes. [, , ]
Compound Description: This growth hormone secretagogue is rapidly cleared in rats and dogs, mainly through renal excretion and metabolism. It undergoes both oxidative and hydrolytic metabolism. A significant finding is the formation of an unusual diimidazopyridine metabolite (M25). []
Compound Description: This compound, along with picrotoxin and KNK437, is used to manipulate the circadian oscillation of mouse suprachiasmatic nucleus (SCN) organotypic slice cultures, revealing a surprisingly wide operating range of sustained periods extending across 25 h. []
Compound Description: This compound is a highly potent γ-secretase modulator (GSM) that significantly lowers Aβ42 levels in the central nervous system of rats and mice. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.